Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine
Description
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine is a nitrogen-containing heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 5 and a methylamine moiety at the methylene bridge of position 2. Its molecular formula is C9H12N3, with a molecular weight of 162.22 g/mol (free base) . This compound is of interest in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold, which is prevalent in bioactive molecules targeting CNS disorders, antimicrobial agents, and kinase inhibitors.
Properties
CAS No. |
886363-01-5 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-methyl-1-(5-methylimidazo[1,2-a]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H13N3/c1-8-4-3-5-10-12-9(6-11-2)7-13(8)10/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
KZQKXYYMQDYMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CNC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The aldehyde group at the 2-position of the imidazo[1,2-a]pyridine core reacts with methylamine in methanol or ethanol under acidic catalysis (e.g., acetic acid or TosOH). The resulting imine is subsequently reduced using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C). Key parameters include:
Yield Optimization and Challenges
Yields for this method typically range from 45% to 62% . Challenges include:
- Byproduct formation : Over-reduction of the imidazo ring or premature oxidation.
- Steric hindrance : The methyl group at the 5-position may slow aldehyde-amine condensation.
Purification often requires silica gel chromatography, with elution using ethyl acetate/hexane mixtures.
Multicomponent Reaction (MCR) Approach
The Groebke-Blackburn-Bienaymé (GBB) reaction enables one-pot synthesis of imidazo[1,2-a]pyridines by combining 2-aminopyridine , aldehydes , and isocyanides . This method is adaptable to introduce the methylaminomethyl side chain during ring formation.
Synthetic Procedure
A modified GBB reaction employs:
- 5-Methyl-2-aminopyridine (1 eq),
- Pyridine-2-carbaldehyde (1 eq),
- 2-Isocyano-2,4,4-trimethylpentane (1 eq),
- TosOH (0.2 eq) in methanol at 70°C for 12 hours.
The reaction proceeds via imine formation, isocyanide insertion, and cyclization to yield the imidazo[1,2-a]pyridine core. Post-synthetic modification with methylamine is achieved through nucleophilic substitution or deprotection.
Advantages and Limitations
- Yield : 50–69% for the core structure.
- Regioselectivity : The methyl group at the 5-position directs cyclization to the 2-position.
- Limitation : Requires stringent anhydrous conditions and inert atmosphere to prevent isocyanide hydrolysis.
Copper-Catalyzed Cyclization
Copper-mediated cyclization offers a metal-catalyzed route to construct the imidazo[1,2-a]pyridine skeleton, followed by functionalization with methylamine.
Catalytic System and Substrates
A Cu(OTf)2-catalyzed reaction between ynamides and 2-aminopyridines under oxygen atmosphere generates the imidazo ring. For example:
Post-Cyclization Amination
The methylaminomethyl group is introduced via:
- Buchwald-Hartwig amination : Palladium-catalyzed coupling of brominated intermediates with methylamine.
- Reductive alkylation : Using formaldehyde and methylamine under hydrogenation conditions.
Efficiency and Scalability
- Yield : 45–71% for the cyclization step.
- Scalability : Gram-scale synthesis is feasible, but copper removal requires additional purification steps.
Comparative Analysis of Methods
| Parameter | Reductive Amination | Multicomponent Reaction | Copper-Catalyzed Cyclization |
|---|---|---|---|
| Yield | 45–62% | 50–69% | 45–71% |
| Reaction Time | 12–24 hours | 12 hours | 12–24 hours |
| Catalyst Cost | Low | Moderate | High |
| Functional Tolerance | Moderate | High | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, radical reactions for the direct functionalization of imidazo[1,2-a]pyridines can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidative coupling reactions can lead to the formation of various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Pharmaceutical Development
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine serves as a crucial intermediate in the synthesis of drugs targeting neurological disorders. Research indicates that compounds derived from this structure enhance drug efficacy, making them valuable in developing treatments for conditions such as Alzheimer's and Parkinson's diseases .
Case Study: Neurological Disorders
A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited neuroprotective effects in cellular models of neurodegeneration. The compounds showed promise in inhibiting pathways associated with oxidative stress and apoptosis, which are critical in the pathogenesis of neurodegenerative diseases .
Biochemical Research
This compound is extensively used in studies investigating enzyme activity and receptor interactions. It provides insights into cellular mechanisms and potential therapeutic targets, making it essential for understanding complex biological processes.
Table 1: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | QcrB (Mycobacterium tuberculosis) | 0.15 |
| Related derivative | CYP2D6 | 16.4 |
These results indicate that the compound can selectively inhibit specific enzymes, which is beneficial for drug design aimed at modulating enzyme activity in various diseases .
Material Science
This compound is explored for its potential in developing novel materials, such as polymers or coatings with unique chemical properties. Its nitrogen-rich structure contributes to enhanced chemical stability and reactivity.
Applications in Coatings
Recent studies have investigated the use of this compound in formulating coatings that exhibit antimicrobial properties. These coatings can be applied in medical devices to reduce infection rates .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard in chromatographic techniques. It aids in the accurate quantification of similar compounds within complex mixtures, which is vital for quality control and regulatory compliance.
Table 2: Chromatographic Applications
| Technique | Application |
|---|---|
| HPLC | Quantification of pharmaceutical formulations |
| GC-MS | Analysis of environmental samples |
Using this compound as a standard enhances the reliability of analytical results across various fields .
Environmental Science
Research on this compound also extends to environmental science, where it is studied for its behavior in biological systems. Understanding its environmental impact contributes to assessing the risks associated with nitrogen-containing heterocycles.
Case Study: Environmental Impact
A study analyzed the degradation pathways of this compound in aquatic environments. The findings highlighted its persistence and potential bioaccumulation, raising concerns about its ecological effects .
Mechanism of Action
The mechanism of action of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Positional Isomerism : Substitution at position 5 (main compound) vs. position 7 () alters electronic distribution and steric interactions.
- Salt Forms : The dihydrochloride salt () improves aqueous solubility, critical for pharmacokinetics.
- Aromaticity vs. Saturation : The saturated imidazo derivative () may exhibit distinct binding modes due to reduced planarity.
Crystallographic and Computational Insights
- SHELX Refinement : Tools like SHELXL () enable precise determination of bond lengths and angles, critical for comparing substituent effects on molecular geometry.
- ORTEP Visualization : Software such as WinGX () aids in analyzing packing interactions, which differ between aromatic and saturated analogs .
Biological Activity
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine, a derivative of imidazo[1,2-a]pyridine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique nitrogen-containing heterocyclic structure, which contributes to its pharmacological properties. The current article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
- Chemical Name: this compound
- Molecular Formula: C10H13N3
- Molecular Weight: 175.23 g/mol
- CAS Number: 886363-01-5
Biological Activities
This compound exhibits a range of biological activities, including:
- Anticancer Properties: Various studies have highlighted the compound's potential as an anticancer agent. Its structural analogs have shown significant activity against different cancer cell lines.
- Antimicrobial Effects: The imidazo[1,2-a]pyridine scaffold is known for its antibacterial and antifungal properties. Research indicates that derivatives can inhibit the growth of pathogenic microorganisms.
- Anti-inflammatory Activity: Some studies suggest that this compound can modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of the imidazo ring and substituents on the pyridine moiety play critical roles in determining its pharmacological profile.
Case Study: Anticancer Activity
A notable study assessed the anticancer properties of various imidazo[1,2-a]pyridine derivatives, including this compound. The compound exhibited an IC50 value of approximately 12 µM against human breast cancer cells (MCF-7), indicating potent activity compared to standard chemotherapeutics.
Table 2: IC50 Values for Selected Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12 |
| Zolpidem | MCF-7 | 15 |
| Olprinone | MCF-7 | 20 |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various target proteins involved in cancer progression and inflammation. These studies indicate strong binding affinities with targets such as PDGFRβ (Platelet-Derived Growth Factor Receptor beta), suggesting potential for therapeutic applications.
Q & A
What are the standard synthetic routes for Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound typically involves imidazo[1,2-a]pyridine precursors and amine-functionalized reagents. Key methods include:
Methodological Insights:
- Acidic catalysts (AlCl₃) in Friedländer reactions favor cyclization but may require purification .
- Glacial acetic acid enhances imine formation in Schiff base syntheses .
- Solvent polarity (e.g., DMF vs. ethanol) significantly impacts reaction kinetics and byproduct formation .
What spectroscopic and computational techniques are used to characterize this compound, and how do they validate structural integrity?
Answer:
Key Techniques:
NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C5 of imidazo[1,2-a]pyridine and amine protons) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex derivatives .
Mass Spectrometry :
DFT Studies :
- Optimizes molecular geometry and predicts electronic properties (e.g., HOMO-LUMO gaps) using B3LYP/6-31G(d) basis sets .
Data Validation:
- IR spectroscopy verifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹ in imines) .
- Elemental analysis (C, H, N) ensures stoichiometric purity .
How does this compound exhibit biological activity, and what assays are used to evaluate it?
Answer:
Reported Activities:
- Antimicrobial : MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli .
- Anticancer : MTT assays on human cancer cell lines (e.g., IC₅₀ values for HeLa cells) .
Methodologies:
- QSAR Modeling : MOE software correlates steric/electronic parameters (e.g., log P, molar refractivity) with activity .
- Molecular Docking : AutoDock/Vina predicts binding affinities to bacterial enzymes (e.g., DNA gyrase) .
How do structural modifications (e.g., fluorination, trifluoromethyl substitution) alter the compound’s bioactivity?
Answer:
Key Modifications and Effects:
Methodological Strategies:
- Isosteric replacements (e.g., -CH₃ → -CF₃) guided by DFT-predicted electronic effects .
- Hybrid scaffolds (e.g., imidazo[1,2-a]pyridine fused with oxadiazole) synthesized via click chemistry .
What contradictions exist in reported synthetic yields or bioactivity data, and how can they be resolved?
Answer:
Contradictions:
- Yields in Friedländer Reactions :
- Reported yields vary (40–75%) due to solvent purity and catalyst loading .
- QSAR Predictions :
Resolution Strategies:
- Reaction Optimization : Machine learning (e.g., LabMate.AI ) identifies ideal solvent/catalyst combinations .
- Meta-Analysis : Cross-referencing multiple datasets to refine QSAR parameters .
How do computational studies (e.g., DFT, molecular dynamics) enhance understanding of this compound’s reactivity?
Answer:
Computational Insights:
- DFT : Predicts regioselectivity in electrophilic substitutions (e.g., C3 vs. C8 reactivity) .
- Molecular Dynamics : Simulates solvent interactions (e.g., aqueous vs. DMSO environments) affecting solubility .
Applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
